
3,4,5-Trichloro-2-(dichloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloro-2-(dichloromethyl)pyridine is a chlorinated pyridine derivative. It is known for its high reactivity and is used in various chemical processes. This compound is characterized by the presence of three chlorine atoms and a dichloromethyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2-(dichloromethyl)pyridine typically involves the chlorination of 2-(dichloromethyl)pyridine. This process can be carried out using chlorine gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trichloro-2-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less chlorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichloro-2-(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichloro-2-(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Trichloropyridine
- 3,5,6-Trichloro-2-pyridinol
- 2-(Dichloromethyl)pyridine
Uniqueness
3,4,5-Trichloro-2-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the dichloromethyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
7041-22-7 |
|---|---|
Molekularformel |
C6H2Cl5N |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
3,4,5-trichloro-2-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl5N/c7-2-1-12-5(6(10)11)4(9)3(2)8/h1,6H |
InChI-Schlüssel |
ISJBPOYWLKRORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)

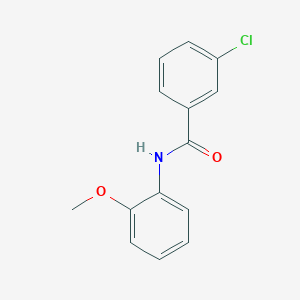
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)

![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
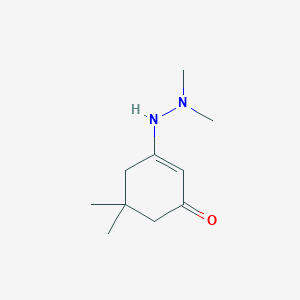
![Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
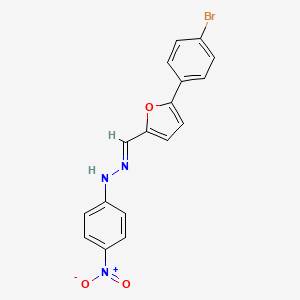
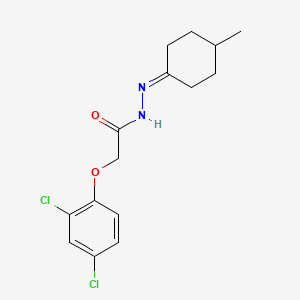
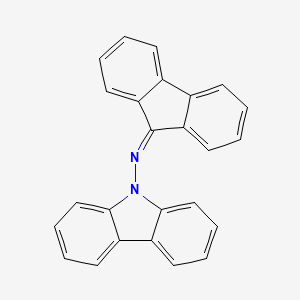

![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
